2-[2-(Methoxymethyl)phenyl]acetic acid
Description
Contextual Overview of the Compound's Role in Synthetic Chemistry
In synthetic chemistry, 2-[2-(Methoxymethyl)phenyl]acetic acid serves as a bifunctional molecule. The carboxylic acid group can undergo a variety of reactions, including esterification, amidation, and conversion to acid chlorides. More importantly, the carboxylic acid can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling functionalization at the otherwise unreactive ortho-position of the phenyl ring. The methoxymethyl group, being relatively inert under many reaction conditions, provides a handle for further transformations or can influence the conformation of molecules derived from this starting material.
Historical Perspective of Related Arylacetic Acid Derivatives in Academic Synthesis
The study of arylacetic acids dates back to the early 20th century. orgsyn.org Historically, these compounds have been pivotal in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples like diclofenac (B195802) and ibuprofen. orgsyn.orggoogle.comgoogle.com The synthesis of arylacetic acids has evolved significantly over the years. Early methods often involved the hydrolysis of benzyl (B1604629) cyanides. More contemporary approaches utilize powerful cross-coupling reactions, such as the Palladium-catalyzed Suzuki coupling of arylboronic acids with haloacetic acid derivatives, which allows for the efficient construction of a wide range of substituted arylacetic acids under mild conditions. orgsyn.org The development of methods for the ortho-functionalization of phenylacetic acids has been a particularly active area of research, as it provides access to highly substituted and sterically hindered molecules.
Current Research Landscape and Academic Focus on the Compound as a Synthetic Building Block
Current academic research continues to explore the utility of arylacetic acids as versatile synthetic intermediates. A significant area of focus is their application in transition-metal-catalyzed C-H functionalization reactions. The carboxylic acid moiety can chelate to a metal center, directing the selective introduction of new functional groups at the ortho position of the aromatic ring. This strategy has been employed to synthesize complex organic molecules from simple, readily available starting materials.
While specific research exclusively detailing the use of this compound is not widely published, its structure is emblematic of the type of ortho-substituted arylacetic acids that are of great interest to the synthetic community. For instance, research by Inventiva Pharma has highlighted the synthesis of various ortho-substituted phenylacetic acids as part of medicinal chemistry programs. orgsyn.org Their work underscores the importance of having access to a diverse range of such building blocks for the development of new therapeutic agents. The synthesis of these compounds often employs modern catalytic methods, such as the Suzuki coupling, to construct the core arylacetic acid scaffold. orgsyn.org
Rationale for Comprehensive Academic Investigation of this compound
The unique substitution pattern of this compound warrants a thorough academic investigation for several reasons. The interplay between the methoxymethyl group and the acetic acid side chain can lead to unique reactivity and conformational preferences. As a synthetic building block, it holds potential for the synthesis of novel heterocyclic compounds and complex molecular scaffolds. The methoxymethyl group can be a precursor to other functional groups or can be used to fine-tune the electronic and steric properties of a target molecule.
Furthermore, a detailed study of its reactivity in modern catalytic systems, particularly in directed C-H activation reactions, could unveil new synthetic methodologies. The insights gained from such studies would not only expand the synthetic chemist's toolbox but could also accelerate the discovery of new molecules with valuable applications in materials science and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(methoxymethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-7-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGCWIAHFCLYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408535-99-9 | |
| Record name | 2-[2-(methoxymethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Methoxymethyl Phenyl Acetic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. scribd.com For 2-[2-(methoxymethyl)phenyl]acetic acid, two primary disconnections can be considered, as illustrated in Figure 1.

Disconnection A (C-C bond of the acetic acid moiety): This disconnection breaks the bond between the phenyl ring and the acetic acid side chain. This leads to a synthon of a 2-(methoxymethyl)phenyl cation and a carboxymethyl anion. The synthetic equivalents for these synthons would be a 2-(methoxymethyl)benzyl halide and a cyanide salt (followed by hydrolysis), or a corresponding organometallic reagent and carbon dioxide.
Disconnection B (C-C bond of the methoxymethyl group): This approach involves breaking the bond between the phenyl ring and the methoxymethyl group. This retrosynthetic step is generally less common for this type of substitution pattern but could be envisioned through a functional group interconversion strategy.
Based on this analysis, several synthetic strategies can be formulated, which will be explored in the following sections.
Classical and Established Synthetic Routes to the Compound
Classical synthetic routes often rely on well-established reactions and readily available starting materials.
One of the most straightforward and classical approaches to synthesizing phenylacetic acids involves the hydrolysis of a corresponding ester or nitrile. A plausible route starting from 2-methylbenzyl alcohol is outlined below:
Protection of the alcohol: The hydroxyl group of 2-methylbenzyl alcohol is first protected, for instance, by converting it to a methoxymethyl (MOM) ether. However, to arrive at the target compound, a direct methylation to form the methoxymethyl group is desired. This can be achieved by reacting 2-methylbenzyl alcohol with a methylating agent in the presence of a base.
Halogenation of the methyl group: The methyl group on the toluene derivative is then halogenated, typically using N-bromosuccinimide (NBS) under radical initiation conditions, to yield 2-(methoxymethyl)benzyl bromide.
Cyanation and Hydrolysis: The resulting benzyl (B1604629) bromide can then undergo nucleophilic substitution with sodium cyanide to form the corresponding nitrile. Subsequent acidic or basic hydrolysis of the nitrile furnishes the desired this compound.
An alternative oxidation-based pathway could involve the oxidation of a suitable precursor. For instance, if 2-(2-(methoxymethyl)phenyl)ethanol were available, it could be oxidized to the corresponding carboxylic acid.
Organometallic reagents provide a powerful means of forming carbon-carbon bonds. A synthetic route employing a Grignard or organolithium reagent could proceed as follows:
Formation of the Organometallic Reagent: Starting from 2-(methoxymethyl)benzyl bromide, a Grignard reagent can be prepared by reacting it with magnesium metal in an ethereal solvent. Alternatively, an organolithium reagent could be formed via halogen-lithium exchange.
Carbonation: The resulting organometallic species is then reacted with solid carbon dioxide (dry ice) in an electrophilic substitution reaction.
Acidic Workup: An acidic workup protonates the carboxylate salt to yield the final product, this compound.
Table 1: Comparison of Classical Synthetic Routes
| Route | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|
| Ester/Nitrile Hydrolysis | Radical halogenation, Nucleophilic substitution, Hydrolysis | Utilizes readily available starting materials, well-established reactions. | May involve multiple steps and the use of toxic reagents like cyanide. |
| Grignard/Organolithium | Grignard/Organolithium formation, Carbonation | Direct formation of the carboxylic acid, good yields often achievable. | Requires anhydrous conditions, sensitive to functional groups. |
Modern and Efficient Synthetic Approaches
Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic compounds. A potential modern approach for the synthesis of this compound could involve a Suzuki or similar cross-coupling reaction. inventivapharma.com
One strategy could involve the coupling of a 2-(methoxymethyl)phenyl boronic acid derivative with a haloacetic acid ester, followed by hydrolysis. The key challenge lies in the synthesis of the required boronic acid precursor.
Another advanced strategy is the direct C-H functionalization of a suitable precursor. For instance, palladium-catalyzed ortho-C-H olefination of phenol derivatives has been demonstrated, which could be adapted for the synthesis of phenylacetic acids. nih.gov A directed C-H activation approach, where a directing group guides the metal catalyst to a specific C-H bond for functionalization, could be a highly efficient route. rsc.org
The target molecule, this compound, is not chiral. Therefore, stereoselective or enantioselective synthesis is not directly applicable to the synthesis of the final compound itself. However, if any of the synthetic intermediates were chiral, or if the compound were to be used as a precursor for a chiral molecule, then enantioselective methods could become relevant at those specific stages. For example, if a reduction step were to introduce a stereocenter in a more complex derivative, an asymmetric hydrogenation could be employed.
Table 2: Overview of Modern Synthetic Approaches
| Approach | Key Reactions | Advantages | Disadvantages |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Suzuki, Sonogashira, etc. | High efficiency, good functional group tolerance. | Requires synthesis of specific precursors (e.g., boronic acids), catalyst cost. |
| Direct C-H Functionalization | Directed C-H activation | Atom economical, reduces pre-functionalization steps. | May require specific directing groups, optimization of reaction conditions can be challenging. |
Green Chemistry Principles and Sustainable Synthesis of the Compound
The synthesis of this compound can be approached through several plausible routes, each offering opportunities to incorporate green chemistry principles. These principles aim to reduce waste, minimize energy consumption, and utilize safer, renewable materials. Key strategies applicable to the synthesis of this target compound include adopting solvent-free reaction conditions, maximizing atom economy, and leveraging biocatalysis or renewable feedstocks.
Organic solvents are a major contributor to the environmental footprint of the chemical industry. Consequently, developing synthetic methods that operate in the absence of solvents or in greener alternatives like water is a primary goal of sustainable chemistry.
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a powerful platform for solvent-free synthesis. For instance, a potential Suzuki-Miyaura cross-coupling route to an ester precursor of this compound, reacting a 2-(methoxymethyl)phenylboronic acid derivative with a haloacetate, could be adapted to solvent-free mechanochemical conditions. Research has demonstrated the feasibility of palladium-catalyzed Suzuki-Miyaura cross-coupling of amides and other substrates under solvent-free, solid-state conditions, which are notable for their efficiency and reduced environmental impact nih.gov. Such methods avoid the use of bulk organic solvents, simplifying product isolation and minimizing waste streams researchgate.netresearchgate.net.
Reactions in Aqueous Media: For reaction steps that require a solvent, water is an ideal green choice. The hydrolysis of a nitrile intermediate, such as 2-(methoxymethyl)benzyl cyanide, to the final carboxylic acid product is a prime candidate for this approach. While traditional nitrile hydrolysis often employs harsh acidic or basic conditions with organic cosolvents, enzymatic methods can be performed in aqueous buffers under mild conditions journals.co.zachemguide.co.ukorganicchemistrytutor.comlibretexts.org. The Suzuki-Miyaura reaction itself is also known to be compatible with biphasic organic-water systems or even exclusively aqueous media, which can facilitate catalyst recycling and product separation wikipedia.org.
The table below summarizes potential methodologies for reducing solvent use in the synthesis of this compound.
| Synthetic Step | Conventional Method | Reduced-Solvent/Solvent-Free Alternative | Green Advantage |
| Cross-Coupling | Suzuki-Miyaura reaction in organic solvents (e.g., Toluene, THF) | Mechanochemical (ball milling) Suzuki-Miyaura coupling | Eliminates bulk organic solvents, reduces waste, potentially shortens reaction times nih.govresearchgate.net |
| Nitrile Hydrolysis | Acid or base hydrolysis in aqueous/organic mixtures | Biocatalytic hydrolysis using nitrilase enzymes in aqueous buffer | Avoids harsh reagents, operates at ambient temperature and neutral pH, highly selective journals.co.za |
| Carbonylation | Palladium-catalyzed carbonylation in organic solvents (e.g., Xylene) | Use of greener solvents like 2-MeTHF or biphasic systems | Improved safety profile, easier product isolation, potential for catalyst recycling rsc.org |
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product . Designing synthetic routes with high atom economy is crucial for minimizing waste at the molecular level.
Direct C-H Carboxylation: A highly atom-economical and innovative approach to synthesizing this compound would be the direct carboxylation of the benzylic C-H bond of 1-(methoxymethyl)-2-methylbenzene using carbon dioxide (CO₂). This transformation, potentially achievable through photochemistry or electrochemistry, directly converts a C-H bond into a C-COOH bond acs.orgnih.govbohrium.com. This method is exceptionally efficient in terms of atom economy, as all atoms from the CO₂ molecule are incorporated into the product acs.orgresearchgate.net. Such reactions often proceed without the need for sacrificial reagents, further enhancing their sustainability bohrium.com.
Comparison of Synthetic Routes: The theoretical atom economy of different potential synthetic pathways for this compound can be compared.
Nitrile Hydrolysis Pathway: This route involves the cyanation of a benzyl halide followed by hydrolysis. While the hydrolysis step itself is atom-economical, the initial cyanation step generates a salt byproduct.
Direct C-H Carboxylation Pathway: This route is the most atom-economical on paper, as it involves the direct addition of CO₂ to the starting material.
The following table provides a conceptual comparison of the atom economy for these hypothetical key transformations.
| Synthetic Transformation | Reactants | Desired Product | Byproducts | Atom Economy |
| Nitrile Hydrolysis | 2-(Methoxymethyl)benzyl cyanide + 2 H₂O | This compound | NH₃ | High |
| Suzuki-Miyaura Coupling | 2-(Methoxymethyl)phenylboronic acid + Bromoacetic acid derivative + Base | This compound | Boron species, Halide salt, Water | Moderate acs.orgacs.org |
| Direct C-H Carboxylation | 1-(Methoxymethyl)-2-methylbenzene + CO₂ | This compound | None | Excellent (Theoretically 100%) acs.orgnih.gov |
Transitioning from fossil-based feedstocks to renewable resources and employing biocatalytic methods are cornerstones of a sustainable chemical industry.
Renewable Feedstocks: The aromatic core of this compound ultimately derives from simple aromatic compounds like toluene. There is growing research into the production of key aromatic platform chemicals from renewable biomass, such as lignocellulose, through thermocatalytic processes axens.netcas.cnchemistryviews.org. Lignin, a major component of biomass, is particularly rich in aromatic structures and represents a promising future source for these chemical building blocks cas.cn.
Furthermore, for routes involving direct carboxylation, the use of CO₂ as a C1 feedstock is a significant green advantage. Sourcing this CO₂ from biogenic sources, industrial off-gases, or direct air capture technologies can contribute to a circular carbon economy, transforming a waste product into a valuable chemical input rsc.orgumich.edurmi.orgrenewable-carbon.eudiamond.ac.uk.
Biocatalysis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild, environmentally benign conditions.
Enzymatic Nitrile Hydrolysis: As mentioned previously, the hydrolysis of a 2-(methoxymethyl)benzyl cyanide intermediate can be efficiently catalyzed by nitrilase enzymes. These enzymes operate in water at or near room temperature and neutral pH, offering a significant improvement over harsh chemical hydrolysis methods that require strong acids or bases and generate substantial salt waste journals.co.za.
Biocatalytic Synthesis of Phenylacetic Acids: Nature synthesizes aromatic amino acids like L-phenylalanine, which can be converted into phenylacetic acid (PAA) and its derivatives through enzymatic cascades. Engineered microorganisms have been developed to produce PAA from renewable feedstocks like glucose nih.govresearchgate.net. While a direct biocatalytic route to this compound from simple sugars is not yet established, the principles of metabolic engineering suggest that such pathways could be designed in the future, representing an ultimate goal for sustainable synthesis nih.gov.
Chemical Transformations and Derivatization Strategies Involving 2 2 Methoxymethyl Phenyl Acetic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways for modification.
Esterification and Amidation Reactions
The conversion of the carboxylic acid to esters and amides is a fundamental transformation. Esterification is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, condensing agents can be employed for milder reaction conditions. researchgate.net For instance, the use of 2-chloro-1-methylpyridinium iodide has been shown to be effective in the esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid and could likely be applied to 2-[2-(methoxymethyl)phenyl]acetic acid. researchgate.net
Amidation reactions can be performed directly by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration. Nickel(II) chloride (NiCl₂) has been demonstrated as an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives in toluene, providing moderate to excellent yields. nih.gov This method is attractive due to its atom economy, with water being the only byproduct. The reaction is influenced by both the steric and electronic properties of the substituents on the phenyl ring. nih.gov Other coupling agents, such as carbodiimides (e.g., DCC) or uronium salts, are also commonly used to facilitate amide bond formation under milder conditions. chemrxiv.org
Table 1: Examples of Reagents for Esterification and Amidation of Phenylacetic Acid Derivatives
| Transformation | Reagent/Catalyst | Conditions | Reference |
|---|---|---|---|
| Esterification | 2-chloro-1-methylpyridinium iodide | Condensing agent | researchgate.net |
| Amidation | NiCl₂ | Catalyst, Toluene, 110°C | nih.gov |
| Amidation | CDI, EDC.HCl, COMU | Coupling agents | chemrxiv.org |
Reduction to Alcohols and Subsequent Transformations
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(2-(methoxymethyl)phenyl)ethanol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting alcohol is a valuable intermediate for further functionalization. For example, it can undergo oxidation to the corresponding aldehyde or be converted to alkyl halides through reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halides can then participate in a variety of nucleophilic substitution reactions.
Biocatalytic methods also present a green alternative for the synthesis of related phenylethanols from L-phenylalanine, showcasing the potential for enzymatic cascades in producing such compounds. nih.gov While not a direct reduction of the target molecule, this highlights the accessibility of the corresponding alcohol scaffold.
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple phenylacetic acids. However, the presence of certain activating groups on the aromatic ring can facilitate this reaction. For aromatic carboxylic acids, decarboxylation can be promoted under acidic conditions, particularly if the resulting carbanion is stabilized, such as with allylic or benzylic systems. stackexchange.com The decarboxylation of aromatic acids can also be achieved catalytically. For instance, bimetallic iron-ruthenium nanoparticles have been used for the selective decarboxylation of hydroxybenzoic acid derivatives. nih.gov While this compound lacks strong activating groups for facile decarboxylation, harsh thermal conditions or specialized catalytic systems might be required to effect this transformation.
Reactions Involving the Methoxymethyl Ether Group
The methoxymethyl (MOM) ether serves as a protecting group for the corresponding alcohol and its cleavage or transformation offers additional synthetic routes.
Cleavage and Regeneration of the Hydroxyl Group
The MOM ether is an acid-labile protecting group. morressier.com Cleavage to regenerate the parent hydroxyl group can be achieved using a variety of Lewis and Brønsted acids. wikipedia.org Common conditions include treatment with strong acids like hydrochloric acid in a suitable solvent. wikipedia.org Milder and more selective methods have also been developed. For example, the combination of a trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl can chemoselectively deprotect aromatic MOM ethers. acs.org This reaction proceeds through the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the phenol. Another efficient method for the deprotection of MOM ethers involves the use of zinc bromide (ZnBr₂) and n-propylthiol (n-PrSH), which can rapidly and selectively cleave the MOM group in the presence of other protecting groups. researchgate.net
Table 2: Reagents for the Cleavage of Methoxymethyl Ethers
| Reagent | Conditions | Reference |
|---|---|---|
| Hydrochloric Acid | 6 M HCl in THF/water | wikipedia.org |
| TMSOTf / 2,2'-bipyridyl | CH₃CN, 0°C to room temperature | acs.org |
| ZnBr₂ / n-PrSH | - | researchgate.net |
Transformations of the Methoxymethyl Group Itself
Beyond cleavage, the methoxymethyl group can undergo its own set of chemical transformations. The methylene (B1212753) group adjacent to the aromatic ring is a potential site for oxidation. While the oxidation of such C-H bonds in the presence of an aromatic ring can be challenging, specific catalytic systems have been developed for this purpose. For instance, manganese-based catalysts have been shown to achieve chemoselective hydroxylation of strong methylene C-H bonds in aromatic compounds. nih.gov Such a transformation on this compound could potentially lead to the formation of an ester or other oxidized derivatives at the methoxymethyl position.
Chemical Modifications of the Phenyl Ring System
The phenyl ring of this compound is amenable to various modifications that can significantly impact its interaction with biological targets. The existing ortho-substituents, the methoxymethyl (-CH₂OCH₃) and the acetic acid (-CH₂COOH) moieties, play a crucial role in directing the regioselectivity of these transformations.
Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. The outcome of such reactions on this compound is dictated by the electronic nature and directing effects of the two ortho-substituents. The methoxymethyl group is generally considered an ortho-, para-directing activator due to the electron-donating nature of the oxygen atom. Conversely, the acetic acid moiety is a deactivating, meta-directing group. The interplay of these opposing effects determines the position of substitution. Given the ortho-para directing nature of the activating methoxymethyl group, electrophilic attack is most likely to occur at the positions para and ortho to it (positions 4 and 6), with the para-position being sterically more accessible.
Nitration: Nitration of the phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. Based on the directing effects of the substituents, the major product would be the 4-nitro derivative.
Halogenation: Halogenation, such as bromination or chlorination, can be accomplished using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). This reaction is also expected to yield predominantly the 4-halo substituted product. Mechanochemical methods for halogenation have also been developed, offering a more sustainable approach.
Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to other EAS reactions, the substitution is anticipated to occur at the 4-position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively. These reactions are catalyzed by Lewis acids. For this compound, Friedel-Crafts reactions would likely lead to substitution at the 4-position, provided that the starting material is stable under the reaction conditions.
It is important to note that while these outcomes are predicted based on established principles of electrophilic aromatic substitution, the actual product distribution may vary depending on the specific reaction conditions.
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these methods to this compound, it is first necessary to introduce a handle for coupling, typically a halogen atom, onto the phenyl ring. This can be achieved through the electrophilic halogenation reactions described previously.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For instance, the 4-bromo derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce a wide range of substituents at this position. The synthesis of ortho-substituted phenylacetic acid derivatives has been successfully achieved using palladium-catalyzed Suzuki coupling reactions.
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of alkenyl groups at a halogenated position on the phenyl ring.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction could be employed to introduce primary or secondary amine functionalities onto the phenyl ring of a halogenated this compound derivative.
Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This would enable the introduction of alkyne moieties.
These cross-coupling strategies offer a modular approach to the synthesis of a diverse library of derivatives of this compound with modifications at specific positions on the phenyl ring.
Synthesis of Structural Analogues and Congeners for Research Purposes
The synthesis of structural analogues and congeners of this compound is crucial for structure-activity relationship (SAR) studies, aiming to optimize the compound's biological activity and pharmacokinetic properties.
Homologation refers to the extension of a carbon chain by a single methylene unit. In the context of this compound, this can be applied to the acetic acid side chain.
One common method for the one-carbon homologation of a carboxylic acid is the Arndt-Eistert synthesis. This multi-step procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol, or amine) yields the homologated acid, ester, or amide, respectively. Applying this to this compound would yield 3-[2-(methoxymethyl)phenyl]propanoic acid.
Alternative modern methods for carboxylic acid homologation are also being developed.
The following table outlines a potential synthetic sequence for the homologation of this compound via the Arndt-Eistert synthesis.
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1 | This compound | Thionyl chloride (SOCl₂) | - | 2-[2-(Methoxymethyl)phenyl]acetyl chloride |
| 2 | 2-[2-(Methoxymethyl)phenyl]acetyl chloride | Diazomethane (CH₂N₂) | - | 1-Diazo-3-[2-(methoxymethyl)phenyl]propan-2-one |
| 3 | 1-Diazo-3-[2-(methoxymethyl)phenyl]propan-2-one | Water (H₂O) | Silver oxide (Ag₂O), heat | 3-[2-(Methoxymethyl)phenyl]propanoic acid |
This table represents a predicted reaction sequence based on established chemical transformations.
Isosteric and bioisosteric replacements involve substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to similar biological activity.
Carboxylic Acid Isosteres: The carboxylic acid group is often a target for isosteric replacement to improve pharmacokinetic properties, such as membrane permeability and metabolic stability. Common isosteres for the carboxylic acid moiety include tetrazoles, hydroxamic acids, and sulfonamides.
Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or non-aromatic cyclic systems to explore new chemical space and improve properties like solubility and metabolic stability. Bioisosteres of ortho-substituted phenyl rings have been a subject of interest in medicinal chemistry. Saturated bicyclic scaffolds, for example, can mimic the spatial arrangement of the ortho-substituents while introducing more three-dimensional character.
The following table provides examples of potential isosteric replacements for the functional groups in this compound.
| Original Functional Group | Isosteric/Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, potential for improved metabolic stability. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Can act as a carboxylic acid mimic, may alter metal chelation properties. |
| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Modulates acidity and lipophilicity. |
| Phenyl Ring | Pyridine Ring | Introduces a basic nitrogen atom, can alter solubility and hydrogen bonding capacity. |
| Phenyl Ring | Thiophene Ring | Alters electronic properties and steric profile. |
| Phenyl Ring | Bicyclo[1.1.1]pentane | Saturated, non-planar mimic, can improve solubility and metabolic stability. |
This table presents potential isosteric replacements based on common strategies in medicinal chemistry.
Role of 2 2 Methoxymethyl Phenyl Acetic Acid As a Key Synthetic Intermediate
Application in Complex Organic Synthesis
The strategic positioning of reactive functional groups in 2-[2-(methoxymethyl)phenyl]acetic acid makes it an ideal starting material for the synthesis of intricate organic molecules, including natural products and advanced polycyclic systems.
Building Block in Natural Product Total Synthesis
While direct total syntheses of natural products employing this compound are not extensively documented in readily available literature, the broader class of phenylacetic acid derivatives is fundamental to the synthesis of numerous bioactive natural products. mdpi.comwikipedia.org These derivatives serve as crucial precursors for constructing the core skeletons of complex molecules. For instance, substituted phenylacetic acids are integral to the synthesis of various alkaloids and polyketides. wikipedia.org The structural motif of this compound, with its ortho-substituted side chain, provides a handle for intramolecular reactions that can lead to the formation of cyclic and polycyclic systems often found in natural products. The general strategy involves the elaboration of the acetic acid side chain and the methoxymethyl group to construct key ring systems.
| Natural Product Class | Role of Phenylacetic Acid Derivatives | Potential Application of this compound |
| Alkaloids | Precursor to isoquinoline (B145761) and related heterocyclic cores. | The ortho-substitution pattern is suitable for Pictet-Spengler type reactions to form tetrahydroisoquinoline scaffolds. |
| Polyketides | Incorporation as starter or extender units in polyketide chains. | Can be used to introduce an aromatic moiety with further functionalization potential. |
| Lignans | Dimerization of phenylpropanoid units. | Can be envisioned as a synthon for modified lignan-type structures. |
Precursor to Advanced Polycyclic Systems
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and other advanced polycyclic systems often involves intramolecular cyclization strategies. mdpi.commdpi.com The structure of this compound is well-suited for such transformations. The carboxylic acid can be converted into various functional groups that can participate in cyclization reactions with the activated benzylic position of the methoxymethyl group or the aromatic ring itself.
For example, Friedel-Crafts type reactions can be employed to form a new ring. The acetic acid moiety can be converted to an acyl chloride, which can then undergo an intramolecular acylation to furnish a six-membered ring, leading to a substituted naphthalene (B1677914) system. Subsequent transformations could then be used to build more complex polycyclic structures. The formation of PAHs is a significant area of research due to their environmental and biological relevance. mdpi.commdpi.com
Integration into Scaffold Design for Novel Chemical Entities
The design of novel chemical scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound offers a versatile platform for the generation of diverse molecular frameworks, including heterocyclic and macrocyclic structures.
Contribution to Heterocyclic Synthesis
Ortho-substituted phenylacetic acids are valuable starting materials for the synthesis of a variety of heterocyclic compounds. inventivapharma.com The dual functionality of this compound allows for the construction of fused heterocyclic systems. For example, condensation reactions involving the carboxylic acid group and a suitable partner, followed by cyclization involving the methoxymethyl group, can lead to the formation of heterocycles such as isocoumarins or isoquinolones.
A general synthetic approach could involve the conversion of the methoxymethyl group to a halomethyl group, which can then act as an electrophile in intramolecular cyclization reactions. researchgate.net For instance, reaction with a nitrogen-containing nucleophile tethered to the acetic acid side chain could lead to the formation of nitrogen-containing heterocycles. The synthesis of various heterocycles often relies on the strategic use of substituted phenylacetic acid derivatives to build the desired ring systems. inventivapharma.com
| Heterocyclic System | Synthetic Strategy from Phenylacetic Acid Derivatives | Plausible Route from this compound |
| Isoquinolones | Intramolecular amidation and cyclization. | Conversion of the methoxymethyl group to a leaving group and reaction with an amide derived from the acetic acid. |
| Isocoumarins | Intramolecular esterification and cyclization. | Lactonization involving the carboxylic acid and a hydroxyl group derived from the methoxymethyl moiety. |
| Indoles | Fischer indole (B1671886) synthesis or related cyclizations. | While not a direct precursor, its derivatives could be used in multi-step sequences to construct indole scaffolds. mdpi.com |
Use in Constructing Macrocyclic Architectures
Macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. cam.ac.uknih.gov Phenylacetic acid derivatives can be incorporated into macrocyclic frameworks as rigid building blocks. The synthesis of macrocycles often involves the coupling of two or more building blocks in a cyclization reaction. cam.ac.uknih.gov
This compound can be utilized in macrocyclization reactions in several ways. The carboxylic acid can be used for amide or ester bond formation to link with another building block. The methoxymethyl group can be functionalized to participate in ring-closing reactions, such as etherification or carbon-carbon bond-forming reactions. The presence of the ortho-substituent can also influence the conformational preference of the resulting macrocycle.
Utility in Lead Compound Generation and Optimization in Preclinical Research
The generation and optimization of lead compounds are critical stages in the drug discovery process. spirochem.comnih.gov Phenylacetic acid and its derivatives have been identified as important pharmacophores in a variety of therapeutic agents. mdpi.comwikipedia.org The structural features of this compound make it an attractive scaffold for medicinal chemistry programs.
Derivatization for Structure-Activity Relationship (SAR) Studies in Model Systems
The core structure of this compound is well-suited for derivatization in the context of structure-activity relationship (SAR) studies. In drug discovery, SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects and optimize them to enhance potency, selectivity, and pharmacokinetic properties.
Furthermore, the methoxymethylphenyl group offers additional opportunities for structural diversification. The methoxy (B1213986) group could be demethylated to reveal a phenol, which can then be further functionalized. The aromatic ring itself can be subjected to various electrophilic substitution reactions to introduce substituents at different positions, thereby probing the spatial and electronic requirements of a target binding site.
A hypothetical SAR study using this compound as a scaffold could involve the synthesis of a series of amides, where the amine component is varied to include different alkyl, aryl, and heterocyclic groups. The resulting compounds would then be screened in a relevant biological assay. The data from such a study could be compiled into a table to systematically analyze the impact of each structural change on activity.
Table 1: Hypothetical Derivatization of this compound for SAR Studies
| Derivative | Modification | Potential Impact on Activity |
| Methyl 2-[2-(methoxymethyl)phenyl]acetate | Esterification of the carboxylic acid | Increased lipophilicity, altered cell permeability |
| N-Benzyl-2-[2-(methoxymethyl)phenyl]acetamide | Amidation with benzylamine | Introduction of aromatic and hydrophobic interactions |
| 2-[2-(Hydroxymethyl)phenyl]acetic acid | Demethylation of the ether | Increased polarity, potential for hydrogen bonding |
| 2-[2-(Methoxymethyl)-4-nitrophenyl]acetic acid | Nitration of the phenyl ring | Altered electronic properties, potential for new interactions |
This systematic approach allows for the development of a quantitative understanding of the relationship between the chemical structure of the derivatives and their biological function, a critical step in the rational design of new therapeutic agents.
Incorporation into Targeted Library Synthesis
The structural features of this compound make it an excellent building block for the synthesis of targeted chemical libraries. Combinatorial chemistry and library synthesis are powerful tools in modern drug discovery, enabling the rapid generation of large numbers of compounds for high-throughput screening. scispace.com The goal is to explore a wide swath of chemical space to identify novel hits for a particular biological target.
A core scaffold, or template, is a central component in library design, and phenylacetic acid derivatives are frequently used in this capacity. The defined and rigid structure of the phenyl ring combined with the reactive handle of the carboxylic acid makes this compound an ideal starting point.
In a typical library synthesis, the carboxylic acid of this compound would be activated and then reacted with a diverse set of amines or alcohols to generate a library of amides or esters. This process can be automated and performed in parallel, allowing for the creation of hundreds or even thousands of distinct compounds in a short period. The diversity of the library is determined by the variety of the building blocks (amines or alcohols) used in the reaction.
For example, a library could be constructed by reacting this compound with a collection of 100 different primary and secondary amines. This would result in a library of 100 unique amides, each with a different substituent at the amide nitrogen. This library could then be screened against a panel of biological targets to identify compounds with interesting activity profiles. The "hit" compounds from this initial screen can then become the starting point for more focused medicinal chemistry efforts.
The use of a common core like this compound simplifies the synthesis and characterization of the library members and allows for a more systematic exploration of the chemical space around the scaffold.
Broader Synthetic Applications in Diverse Academic Disciplines
Beyond its potential in medicinal chemistry, the chemical reactivity of this compound suggests its utility in other areas of chemical science, such as materials science and supramolecular chemistry.
Materials Science Applications (if applicable to derived polymers/materials)
In materials science, monomers containing both aromatic and carboxylic acid functionalities can be used to synthesize polyesters and polyamides. These polymers can exhibit a range of interesting properties, such as thermal stability, mechanical strength, and specific optical or electronic characteristics, depending on the precise structure of the monomer and the polymerization conditions.
While the direct use of this compound in polymer synthesis is not well-documented in the available literature, its structure is analogous to other monomers that have been successfully polymerized. For instance, dicarboxylic acids are commonly used in condensation polymerization with diols or diamines to create polyesters and polyamides, respectively. Although this compound is a mono-carboxylic acid, it could potentially be used as a chain terminator to control the molecular weight of a polymer, or it could be chemically modified to a difunctional monomer.
For example, the carboxylic acid could be protected, and the methyl group of the methoxymethyl substituent could be functionalized to introduce a second reactive group, creating a monomer suitable for polymerization. The resulting polymers could have unique properties conferred by the ortho-substituted phenyl ring. However, based on the currently available scientific literature, the application of this compound in materials science remains a hypothetical but intriguing possibility.
Supramolecular Chemistry Contexts (if applicable)
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design and synthesis of molecules that can self-assemble into well-defined supramolecular architectures is a major area of research with applications in areas such as molecular recognition, catalysis, and nanotechnology.
Phenylacetic acid derivatives are known to participate in the formation of supramolecular structures. researchgate.netnih.gov The carboxylic acid group is a particularly effective functional group for forming strong and directional hydrogen bonds, often leading to the formation of dimeric structures in the solid state. scispace.com The aromatic ring can engage in π-π stacking interactions, which further stabilize the supramolecular assembly.
Given these precedents, this compound is a promising candidate for use in supramolecular chemistry. The carboxylic acid can form hydrogen-bonded dimers or chains, while the phenyl ring can participate in stacking interactions. The methoxymethyl substituent could influence the packing of the molecules in the solid state and could also potentially act as a hydrogen bond acceptor.
For instance, crystallization of this compound from different solvents could lead to the formation of different crystal polymorphs with distinct supramolecular arrangements. Furthermore, co-crystallization with other molecules that can act as hydrogen bond donors or acceptors could lead to the formation of multi-component supramolecular complexes with novel structures and properties. While specific studies on the supramolecular behavior of this compound are not readily found, the general principles of supramolecular chemistry strongly suggest that it would be a fruitful molecule to investigate in this context. researchgate.netnih.gov
Computational and Theoretical Investigations of 2 2 Methoxymethyl Phenyl Acetic Acid and Its Reactivity
Quantum Chemical Studies on Reaction Mechanisms Involving the Compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms. These methods allow for the mapping of reaction pathways, identification of transient species, and determination of the energetic factors that govern the speed and outcome of a chemical transformation.
A key aspect of understanding a chemical reaction is the characterization of its transition state (TS) — the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, dictates the reaction rate. For 2-[2-(methoxymethyl)phenyl]acetic acid, several reactions could be of interest, such as esterification, amidation, or intramolecular cyclization.
Computational chemists can model these reactions by identifying the geometric and electronic structure of the reactants, products, and the transition state connecting them. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical intramolecular cyclization of this compound to form a lactone, a computational study would calculate the energy barrier for this process. The results would likely be presented in a table format, as shown below with hypothetical data.
Table 1: Hypothetical Calculated Energy Barriers for the Intramolecular Cyclization of this compound
| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
| B3LYP | 6-311++G(d,p) | PCM (Water) | 25.4 |
| M06-2X | 6-311++G(d,p) | PCM (Water) | 23.8 |
| B3LYP | 6-311++G(d,p) | PCM (Toluene) | 28.1 |
| M06-2X | 6-311++G(d,p) | PCM (Toluene) | 26.5 |
This table is illustrative and contains hypothetical data.
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, which is more computationally demanding but can capture specific solvent-solute interactions like hydrogen bonding.
For reactions involving a charged or highly polar transition state, a polar solvent would be expected to lower the energy barrier by stabilizing the transition state more than the less polar reactants. The data in the hypothetical Table 1 illustrates this, with lower activation energies predicted in water compared to toluene.
Conformational Analysis and Stereochemical Considerations Relevant to Synthetic Outcomes
The three-dimensional shape (conformation) of a molecule is critical to its reactivity. The relative orientation of the methoxymethyl and acetic acid substituents on the phenyl ring of this compound will influence which reaction pathways are favored.
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By systematically changing key dihedral angles (torsion angles) and calculating the corresponding energy, a conformational map can be generated. For this compound, the key dihedral angles would be those defining the rotation of the C-C bond connecting the acetic acid moiety to the phenyl ring and the C-O bond of the methoxymethyl group.
Studies on similar molecules, such as alpha-methoxy phenylacetic acid, have used rotational spectroscopy and quantum-chemical calculations to explore their conformational landscapes, identifying multiple low-energy conformers. banglajol.info A similar approach for this compound would likely reveal several stable conformers with different relative orientations of the functional groups.
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 75 | 180 | 0.00 |
| 2 | 80 | 60 | 1.25 |
| 3 | -70 | 175 | 1.80 |
| 4 | -78 | -65 | 2.50 |
This table is illustrative and contains hypothetical data based on typical energy differences between conformers.
The stability of different conformers is determined by a delicate balance of intramolecular interactions, such as hydrogen bonds, steric repulsion, and dispersion forces. In this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the oxygen of the methoxymethyl group. The existence and strength of such an interaction would significantly influence the molecule's preferred conformation and, consequently, its reactivity.
Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions by analyzing the electron density distribution. For instance, the presence of a hydrogen bond would be indicated by a significant stabilization energy (E(2)) from the interaction between the lone pair of the oxygen atom and the antibonding orbital of the O-H bond.
In Silico Prediction of Synthetic Pathway Efficiency and Selectivity
For a given synthetic proposal, quantum chemical calculations can predict the reaction energies and activation barriers for each step. This allows for a comparison of different routes to identify the most thermodynamically favorable and kinetically accessible pathway. For example, if there are multiple possible sites for a reaction to occur (regioselectivity), computational models can predict the relative activation energies for reaction at each site, thereby predicting the major product.
In silico tools can also be used in a broader sense to screen for potential starting materials and reagents, and to evaluate the potential for side reactions. This computational pre-screening can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic strategies.
Retrosynthetic Software Applications
The process begins with the chemist inputting the structure of the target molecule, in this case, this compound. The software then applies a series of retrosynthetic transforms, which are the reverse of known chemical reactions, to generate a tree of possible precursors. researchgate.net Users can customize the analysis by setting parameters such as the maximum number of steps, cost limits for starting materials, and the exclusion of hazardous reagents or specific reaction classes. synthiaonline.comsigmaaldrich.com
For this compound, a retrosynthetic analysis would likely identify several key disconnections. The most apparent would be the C(sp²)-C(sp³) bond connecting the phenyl ring to the acetic acid side chain and the C-O ether bond of the methoxymethyl group. The software would explore various synthetic strategies, such as:
Aryl Halide Cross-Coupling: A disconnection of the C-C bond suggests a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira followed by reduction and hydrolysis) between a 1-halo-2-(methoxymethyl)benzene and a two-carbon synthon.
Ortho-Functionalization: An alternative route could involve the directed ortho-metalation of a precursor like methoxymethylbenzene, followed by reaction with an electrophile such as a haloacetate or carbon dioxide.
Willgerodt-Kindler Reaction: A pathway starting from 2'-methylacetophenone (B146604) could be considered, involving functional group interconversions to install the methoxymethyl group, followed by the Willgerodt-Kindler reaction to form the phenylacetic acid moiety.
The software evaluates each potential pathway, providing a ranked list based on predicted yield, convergence, and known reaction precedents. This allows chemists to compare and select the most promising routes for laboratory execution. sigmaaldrich.com
Illustrative Retrosynthesis Output for this compound
| Route | Key Disconnection | Proposed Precursors | Key Reaction Type | Predicted Steps |
| A | C(aryl)-C(acetyl) | 1-bromo-2-(methoxymethyl)benzene (B1281725), Ethyl bromoacetate (B1195939) | Palladium-catalyzed cross-coupling / Hydrolysis | 3 |
| B | C(aryl)-H | Methoxymethylbenzene, Diethyl oxalate | Directed Ortho-Metalation / Reduction / Hydrolysis | 4 |
| C | C(benzyl)-H | 2-Methylbenzyl alcohol | O-Methylation / Oxidation / Carbonylation | 3 |
| D | C-O (ether) | 2-(2-Bromomethyl)phenylacetic acid methyl ester | Williamson Ether Synthesis / Hydrolysis | 2 |
Machine Learning Approaches in Reaction Prediction
This technology is critically important for validating the synthetic steps proposed by retrosynthesis software. For this compound, if a novel or less-common transformation is suggested, an ML model can provide a data-driven assessment of its feasibility. Key applications include:
Yield Prediction: Predicting the expected percentage yield of a reaction under specific conditions.
Outcome Prediction: Identifying the major product, potential side products, and unreacted starting materials.
Condition Recommendation: Suggesting optimal solvents, catalysts, temperatures, and reaction times to maximize yield and selectivity. ibm.com
For instance, in a proposed synthesis involving the ortho-lithiation of methoxymethylbenzene followed by quenching with ethyl chloroacetate, an ML model could predict the regioselectivity and yield. It would analyze the directing group ability of the methoxymethyl moiety versus potential steric hindrance and compare it against thousands of similar reactions in its training data. This predictive power helps chemists to de-risk synthetic plans and avoid costly experimental trial-and-error. ias.ac.inresearchgate.net
Illustrative ML Prediction for a Key Synthetic Step Reaction: Ortho-lithiation of methoxymethylbenzene with n-butyllithium followed by carboxylation with CO₂.
| Metric | Predicted Value | Confidence Score | Notes |
| Product Yield | 65% | 88% | Yield prediction for the desired ortho-carboxylated product. |
| Major Byproduct | Para-substituted isomer | 7% | Predicts a low probability of misdirected lithiation. |
| Optimal Solvent | Tetrahydrofuran (B95107) (THF) | 95% | Model recommends THF over other ethers like diethyl ether. |
| Recommended Temp. | -78 °C to -60 °C | 92% | Suggests a standard low-temperature condition for lithiation. |
Molecular Dynamics Simulations and Docking Studies Relevant to Compound Interactions in Synthetic Environments
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide an atom-level view of how molecules move and interact over time, offering insights into the conformational dynamics and solvent effects that are crucial for understanding reactivity. mdpi.comacs.org For a molecule like this compound, the spatial relationship between the methoxymethyl and acetic acid side chains is critical. MD simulations can explore the conformational landscape of the molecule in a given solvent. acs.org
A simulation could be set up with a single molecule of this compound solvated in a box of explicit solvent molecules (e.g., water, methanol, or acetic acid). mdpi.com The simulation would track the atomic trajectories over nanoseconds, revealing:
Conformational Preferences: The simulation can determine the most stable dihedral angles for the C-C-C-O backbone of the methoxymethyl group and the C-C-C=O backbone of the acetic acid group. This is particularly relevant as studies on structurally similar compounds have detailed specific twisted conformations and dihedral angles in the solid state. nih.gov
Intramolecular Interactions: It can quantify the extent of intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen of the methoxymethyl group. Such an interaction could influence the acidity of the proton and the nucleophilicity of the ether oxygen, thereby affecting reaction outcomes.
Solvent Structuring: The simulation can show how solvent molecules arrange around the solute, particularly the formation of hydrogen-bond networks with the carboxylic acid and ether functionalities, which can stabilize or destabilize reactive intermediates. acs.org
Illustrative MD Simulation Data for this compound in THF
| Parameter | Description | Mean Value / Observation |
| Dihedral Angle (C1-C2-C(H₂)-C(OOH)) | Rotation of acetic acid group relative to the ring | Bimodal distribution around 75° and 285° |
| Dihedral Angle (C1-C2-C(H₂)-O) | Rotation of methoxymethyl group relative to the ring | Predominantly anti-periplanar (~170°) |
| Intramolecular H-Bond Distance (O-H···Oether) | Distance between carboxylic H and ether O | > 3.5 Å (no persistent H-bond observed) |
| Solvent Radial Distribution Function (g(r)) | Probability of finding THF oxygen around the carboxyl H | Peak at 1.8 Å, indicating strong solvation |
Molecular Docking Studies
While commonly associated with drug discovery, molecular docking is also a powerful tool for studying interactions in a synthetic context, such as a substrate binding to a catalyst's active site or the formation of a pre-reaction complex. researchgate.netnih.gov The method predicts the preferred orientation and binding affinity of one molecule to another. nih.govmdpi.com
In a potential synthesis of this compound, docking could be used to investigate key steps. For example, if a chiral phosphoric acid catalyst were employed to achieve an enantioselective transformation on a related precursor, docking could model how the substrate fits into the catalyst's chiral pocket. ias.ac.in This would help rationalize the observed stereochemistry and guide the design of more effective catalysts. mdpi.com Similarly, in a palladium-catalyzed cross-coupling reaction, docking could simulate the binding of the aryl halide precursor to the palladium center, providing insight into the oxidative addition step.
Illustrative Docking Study Results System: Docking of precursor 1-bromo-2-(methoxymethyl)benzene to a model of a Pd(PPh₃)₂ catalyst.
| Docking Pose | Binding Energy (kcal/mol) | Key Interactions |
| 1 | -7.8 | Pi-stacking between phenyl ring and a PPh₃ ligand; Pd···Br distance of 2.6 Å. |
| 2 | -7.2 | Weaker pi-stacking; Pd···Br distance of 3.1 Å. |
| 3 | -6.5 | Primarily van der Waals contacts; unfavorable steric clash with a PPh₃ ligand. |
Advanced Analytical Strategies in Research Involving 2 2 Methoxymethyl Phenyl Acetic Acid
Chromatographic Methodologies for Reaction Monitoring and Product Purity Assessment
Chromatographic techniques are indispensable tools in the lifecycle of a chemical process, from initial reaction monitoring to final purity confirmation of 2-[2-(Methoxymethyl)phenyl]acetic acid. The choice of method depends on the specific properties of the analytes, such as volatility, polarity, and the potential for stereoisomerism.
High-Performance Liquid Chromatography (HPLC) in Process Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for monitoring the synthesis of this compound and quantifying its purity. Its versatility allows for the separation of the starting materials, intermediates, the final product, and any non-volatile impurities within a single analytical run. A common approach for phenylacetic acid derivatives involves reverse-phase (RP) HPLC. sigmaaldrich.comsielc.com In a typical setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. sigmaaldrich.comsigmaaldrich.com
During the synthesis of this compound, HPLC can be used to track the consumption of reactants and the formation of the product over time. This data is vital for optimizing reaction conditions such as temperature, pressure, and catalyst loading. For instance, in syntheses related to substituted phenylacetic acids, HPLC is often employed to monitor the reaction's completion before workup. google.comgoogle.com The progress of such reactions can be effectively monitored by taking aliquots from the reaction mixture at various time intervals and analyzing them via HPLC.
The purity of the final this compound product is also determined using HPLC with UV detection, as the phenyl group provides a strong chromophore. A well-developed HPLC method can separate the target compound from structurally similar impurities, which may arise from side reactions or incomplete conversion of starting materials.
Table 1: Illustrative HPLC Parameters for Analysis of Phenylacetic Acid Derivatives
| Parameter | Typical Value |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid) sigmaaldrich.comsielc.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Temperature | 35 °C sigmaaldrich.com |
| Detector | UV at 215 nm sigmaaldrich.com |
| Injection Volume | 5 µL sigmaaldrich.com |
This table presents typical starting parameters for the analysis of phenylacetic acid derivatives, which would be optimized for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Intermediates
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of research involving this compound, GC is particularly useful for detecting and quantifying volatile intermediates or impurities that may be present in the starting materials or arise during the synthesis. Phenylacetic acids themselves can be analyzed by GC, often requiring a derivatization step to increase their volatility and improve peak shape. scilit.comnih.gov
For instance, the starting materials for the synthesis of this compound might include volatile compounds whose purity needs to be ascertained before use. During the reaction, GC can monitor for the presence of low-boiling point side products. The technique, often coupled with a mass spectrometer (GC-MS), allows for the definitive identification of these volatile species, providing valuable insights into reaction pathways and impurity profiles. nih.gov
Derivatization to a more volatile ester, such as a methyl or silyl (B83357) ester, is a common strategy for the GC analysis of carboxylic acids. researchgate.net
Table 2: Representative GC Conditions for Phenylacetic Acid Analysis
| Parameter | Typical Value |
| Column | Fused silica (B1680970) capillary column (e.g., SE-54) scilit.com |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | A gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points. |
This table outlines general GC parameters that would be adapted for the analysis of volatile compounds related to the synthesis of this compound.
Chiral Chromatography for Enantiomeric Purity (if applicable)
While this compound is not chiral, many related phenylacetic acid derivatives are synthesized as single enantiomers, particularly for pharmaceutical applications. researchgate.netnih.gov Should a chiral center be introduced into the molecule or if it is used in a stereoselective synthesis, assessing the enantiomeric purity would be critical. Chiral chromatography is the gold standard for this purpose.
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. For phenylacetic acid derivatives, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® columns), have proven effective. researchgate.net Both HPLC and Supercritical Fluid Chromatography (SFC) can be employed for chiral separations, with SFC sometimes offering advantages in terms of speed and reduced solvent consumption. researchgate.net
The development of a chiral separation method would involve screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomers. nih.gov The resulting data, typically expressed as enantiomeric excess (ee), is crucial for understanding the stereoselectivity of a reaction.
Spectroscopic Techniques for Elucidating Reaction Progress and Intermediates
Spectroscopic methods provide a window into the molecular transformations occurring during a chemical reaction. In-situ techniques are particularly powerful as they allow for the observation of reactive species and intermediates under actual reaction conditions, providing a wealth of mechanistic and kinetic data.
In-Situ IR and Raman Spectroscopy for Kinetic Monitoring
In-situ infrared (IR) and Raman spectroscopy are powerful process analytical technologies (PAT) for real-time reaction monitoring. By inserting a probe directly into the reaction vessel, these techniques can track the concentration changes of key chemical species by monitoring their characteristic vibrational frequencies.
For a reaction involving this compound, in-situ IR spectroscopy could monitor the disappearance of a reactant's carbonyl stretch or the appearance of the product's distinct vibrational bands. This continuous stream of data allows for the precise determination of reaction kinetics and endpoints. The oxidative cleavage of benzyl (B1604629) ethers, a reaction involving a similar structural motif, has been studied using such techniques to understand reaction mechanisms. proquest.com
Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media, where the signal from water can overwhelm IR spectra. It can also be effective for monitoring reactions involving symmetric bonds that are weak in the IR spectrum.
Advanced NMR Techniques for Mechanistic Elucidation (e.g., DOSY, COSY, NOESY on reaction mixtures)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard 1H and 13C NMR are used for routine characterization, advanced NMR experiments performed on reaction mixtures can provide deep mechanistic insights.
Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. A DOSY experiment on a reaction mixture could help to identify the presence of intermediates, aggregates, or catalyst species in solution.
Correlation Spectroscopy (COSY): COSY experiments reveal scalar couplings between protons, helping to establish connectivity within a molecule. Running a COSY on a reaction mixture can aid in the structural assignment of transient intermediates.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of molecules. This can be invaluable for understanding stereoselective reactions or the interaction between a substrate and a catalyst.
For ortho-substituted phenyl derivatives, NMR studies have been used to probe the effects of substituents on the molecule's properties and reactivity. nih.govrsc.org Applying these advanced NMR techniques to the synthesis of this compound would enable a detailed investigation of the reaction mechanism, the identification of short-lived intermediates, and a deeper understanding of the factors controlling the reaction's outcome.
Mass Spectrometry Applications in Pathway Analysis and By-product Identification
Mass spectrometry stands as a cornerstone in the analytical arsenal (B13267) for the study of "this compound," providing profound insights into its synthetic pathways and the profile of any associated by-products. Its high sensitivity and specificity are indispensable for the detailed molecular-level investigation of complex reaction mixtures.
High-Resolution Mass Spectrometry for Reaction Mixture Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for the comprehensive analysis of reaction mixtures generated during the synthesis of "this compound." Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent compound, its intermediates, and any impurities. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
In a typical synthetic route to "this compound," various by-products can arise from incomplete reactions or side reactions. For instance, the starting materials or intermediates might persist, or alternative reaction pathways could yield structurally similar but distinct molecules. By employing techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), researchers can separate the components of the reaction mixture and obtain their accurate masses. researchgate.net
The identification of these species is fundamental for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities. For example, the presence of unreacted starting materials can be readily identified by their specific accurate masses. Furthermore, potential by-products, such as those arising from over-oxidation or incomplete etherification, can be tentatively identified by comparing their experimentally determined elemental compositions with those of theoretically possible structures.
To illustrate the utility of HRMS in this context, the following interactive table presents a list of potential by-products in the synthesis of "this compound" along with their calculated monoisotopic masses. The ability of HRMS to differentiate between these closely related structures is a key advantage in reaction monitoring and quality control.
Interactive Data Table: Potential By-products in the Synthesis of this compound and their Calculated Exact Masses
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Potential Origin |
| This compound | C10H12O3 | 180.07864 | Target Product |
| 2-(2-Hydroxymethylphenyl)acetic acid | C9H10O3 | 166.06299 | Incomplete etherification |
| 2-Methylphenylacetic acid | C9H10O2 | 150.06808 | Starting material impurity |
| 2-Formylphenylacetic acid | C9H8O3 | 164.04734 | Oxidation of hydroxymethyl group |
| Methyl 2-[2-(methoxymethyl)phenyl]acetate | C11H14O3 | 194.09429 | Esterification side-product |
Fragmentation Studies to Confirm Proposed Pathways
Tandem mass spectrometry (MS/MS) is an essential tool for elucidating the structure of "this compound" and confirming proposed synthetic pathways by analyzing its fragmentation patterns. researchgate.net In a typical MS/MS experiment, the molecular ion of the target compound is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structural motifs.
For "this compound," the fragmentation would likely proceed through several predictable pathways based on its functional groups: the carboxylic acid, the ether linkage, and the aromatic ring. nih.gov The initial ionization would likely form a protonated molecule, [M+H]+, or a deprotonated molecule, [M-H]-, depending on the ionization mode used.
Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH). nih.gov The ether linkage can undergo cleavage, and the aromatic ring can lead to characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the connectivity of its different parts.
The predicted fragmentation data for "this compound" provides a theoretical framework for what might be observed experimentally. The following interactive table outlines some of the predicted fragment ions for the [M+H]+ adduct of the target compound.
Interactive Data Table: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]+ Adduct)
| Precursor m/z | Fragment m/z | Putative Lost Fragment | Proposed Fragment Structure |
| 181.08592 | 163.07590 | H₂O | Ion resulting from water loss |
| 181.08592 | 135.08099 | H₂O + CO | Ion after sequential loss of water and carbon monoxide |
| 181.08592 | 119.08608 | CH₂O + CO | Ion after loss of formaldehyde (B43269) and carbon monoxide |
| 181.08592 | 91.05478 | C₂H₄O₂ + CH₂O | Tropylium-like ion |
Data is based on predicted values and general fragmentation principles.
By comparing the experimentally observed fragmentation patterns of the synthesized compound with these predicted pathways, researchers can confidently confirm its identity. Furthermore, if unexpected fragments are observed, they may indicate the presence of isomeric impurities or by-products, prompting further investigation into the reaction mechanism.
Crystallographic Studies of Derived Salts or Co-crystals for Synthetic Strategy
X-ray crystallography provides definitive proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. However, obtaining single crystals of a compound like "this compound" that are suitable for X-ray diffraction can be challenging, particularly if the compound is an oil or has a low melting point. A common and effective strategy to overcome this is the formation of crystalline salts or co-crystals. nih.govnih.gov
The formation of a salt involves the reaction of the acidic carboxylic acid group of the target molecule with a suitable base to form an ionic pair. The resulting salt often has a higher melting point and a greater propensity to crystallize than the free acid. Similarly, co-crystallization involves combining the target molecule with a neutral "coformer" molecule through non-covalent interactions, such as hydrogen bonding. nih.gov
The selection of an appropriate salt former or coformer is a critical aspect of what is known as crystal engineering. The goal is to introduce strong, directional intermolecular interactions that will guide the molecules to pack in a regular, crystalline array.
While a crystal structure for a salt or co-crystal of "this compound" is not publicly available, the crystallographic analysis of a related derivative, "2-(2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid," offers valuable insights into the type of structural information that can be obtained and its impact on synthetic strategy. The study of this derivative reveals the three-dimensional conformation of the molecule, including the torsion angles between the phenyl ring and the acetic acid side chain. This information is crucial for understanding the steric and electronic effects that influence the compound's reactivity and can guide the design of subsequent synthetic steps.
For instance, understanding the preferred conformation of the molecule in the solid state can help in designing catalysts or reagents that can access a specific reaction site more effectively. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice can provide clues for the rational design of new derivatives with desired physical properties.
The following table summarizes the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction study of a derivative, highlighting the key parameters that inform synthetic strategy.
Interactive Data Table: Example Crystallographic Data for a Derivative of this compound
| Parameter | Example Value (for a related derivative) | Significance for Synthetic Strategy |
| Crystal System | Monoclinic | Influences physical properties and processing. |
| Space Group | P2₁/c | Provides information about molecular symmetry. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. |
| Key Torsion Angles | e.g., Phenyl-CH₂-COOH | Reveals the 3D conformation and steric hindrance around reactive sites. |
| Hydrogen Bonding | O-H···O, C-H···O | Identifies key intermolecular interactions guiding crystal packing and influencing solubility. |
| π-π Stacking | Present/Absent | Indicates potential for specific intermolecular forces that can be exploited in synthesis. |
Data presented is illustrative and based on a published structure of a related derivative.
Future Perspectives and Emerging Research Avenues for 2 2 Methoxymethyl Phenyl Acetic Acid in Academia
Exploration of Novel and Undiscovered Synthetic Applications
While 2-[2-(Methoxymethyl)phenyl]acetic acid has established roles, its full synthetic potential remains largely untapped. Future academic research can significantly broaden its utility by exploring new reaction paradigms and advanced manufacturing technologies.
Uncharted Reaction Pathways and Catalytic Systems
The functional groups of this compound—the carboxylic acid, the methoxy (B1213986) ether, and the aromatic ring with its activated benzylic position—present a rich playground for modern catalytic chemistry. Currently, there is a scarcity of published research on advanced catalytic transformations specifically targeting this molecule. Future investigations could focus on:
C-H Activation: The ortho, meta, and para positions on the phenyl ring, as well as the methyl and methylene (B1212753) groups, are all potential targets for late-stage functionalization via C-H activation. Transition-metal catalysis (e.g., using palladium, rhodium, or iridium) could enable the direct introduction of new functional groups, bypassing traditional multi-step synthetic sequences. This would allow for the rapid generation of a library of derivatives with diverse properties.
Novel Cross-Coupling Reactions: The carboxylic acid moiety could be transformed into other functional groups (e.g., halides or triflates) to serve as a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. While these are established methods, applying them to explore the derivatization of the this compound scaffold is an open area of research.
Decarboxylative Coupling: The carboxylic acid group itself can be used as a linchpin in decarboxylative coupling reactions, allowing the acetic acid side chain to be replaced with other organic fragments, opening up a new dimension of structural diversification.
Applications in Flow Chemistry and Microreactor Technology
Continuous flow synthesis and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and ease of scalability. The application of these technologies to the synthesis of or reactions involving this compound is a promising, yet unexplored, research avenue. Potential areas of focus include:
Improved Synthesis: The synthesis of this compound itself could be optimized for safety and efficiency in a flow reactor. Reactions that are highly exothermic or involve hazardous reagents can be performed with greater control in the small, well-defined channels of a microreactor.
Reaction Screening and Optimization: Microreactors are ideal for the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) using minimal amounts of material. This could accelerate the discovery of novel transformations of the title compound.
Photochemistry and Electrochemistry in Flow: Integrating photochemical or electrochemical cells into a flow setup would allow for novel, reagent-free transformations of this compound, driven by light or electricity.
Development of More Sustainable and Environmentally Benign Synthetic Routes to and from the Compound
The principles of green chemistry are increasingly central to academic research. Developing sustainable synthetic pathways to and from this compound is a critical future direction.
Biocatalytic Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For this compound, several biocatalytic approaches could be envisioned:
Enantioselective Synthesis: If a chiral version of the molecule is desired, lipases or esterases could be employed for the kinetic resolution of a racemic ester precursor of this compound, providing access to single enantiomers.
Hydroxylation: Cytochrome P450 enzymes could potentially be engineered to selectively hydroxylate the aromatic ring or alkyl side chains, introducing new functionality under mild, aqueous conditions.
"Green" Esterification/Amidation: Lipases can be used to catalyze the esterification of the carboxylic acid group or its amidation, avoiding the use of harsh coupling agents and solvents.
Electrochemical Synthesis Methods
Electrosynthesis uses electrical current to drive chemical reactions, often reducing the need for stoichiometric chemical oxidants or reductants and thereby minimizing waste. Potential electrochemical applications for this compound include:
Electrochemical Carboxylation: A potential sustainable route to the compound could involve the electrochemical carboxylation of a suitable precursor, such as 2-(methoxymethyl)benzyl chloride, using carbon dioxide as a C1 source. This would represent a green method for CO2 utilization.
Kolbe Electrolysis: The anodic oxidation of this compound via Kolbe electrolysis could lead to the formation of a dimer, creating a novel C-C bond and a new molecular scaffold.
Mediated Oxidation/Reduction: Using electrochemically generated mediators, specific functional groups within the molecule could be selectively oxidized or reduced without the need for bulk chemical reagents.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The acceleration of chemical discovery is greatly enhanced by automation and high-throughput experimentation (HTE). Integrating the synthesis and derivatization of this compound into such platforms is a key future direction.
Rapid Library Synthesis: An automated synthesis platform could be programmed to perform a wide array of reactions on the this compound core structure in a parallel format. This would allow for the rapid generation of hundreds of derivatives for screening in various applications.
Data-Driven Reaction Optimization: HTE allows for the systematic variation of multiple reaction parameters (catalyst, ligand, solvent, base, temperature) simultaneously. The resulting large datasets can be analyzed to build predictive models for reaction outcomes, accelerating the optimization of any desired transformation of the compound.
Closed-Loop Optimization: In a truly advanced setup, an automated synthesis platform could be coupled with rapid analytical techniques (like mass spectrometry) and a machine-learning algorithm. This would create a closed-loop system where the algorithm analyzes the results of previous experiments and intelligently designs the next set of conditions to rapidly converge on an optimal synthetic route.
Robotic Synthesis and Optimization of Reaction Conditions
The synthesis of complex organic molecules is increasingly benefiting from the integration of robotics and automation, often referred to as "self-driving laboratories". ethz.chchemrxiv.org These platforms can accelerate the discovery and optimization of chemical reactions by systematically exploring a vast array of experimental parameters. ethz.ch For a target molecule like this compound, a robotic synthesis platform could be employed to optimize its formation, potentially via a cross-coupling reaction or a multi-step sequence involving precursors like substituted toluenes. acs.orgacs.org
Such a system, often utilizing flow chemistry reactors, allows for precise control over reaction variables including temperature, pressure, reagent concentration, and catalyst loading. acs.orgresearchgate.netresearchgate.net The integration of real-time analytical tools, such as chemosensors or mass spectrometry, enables continuous monitoring of reaction progress, providing crucial data for automated decision-making. researchgate.netmdpi.comresearchgate.net This approach facilitates the rapid identification of optimal conditions to maximize yield and purity while minimizing waste, a process that would be significantly more time-consuming through manual experimentation. patsnap.comacs.orgresearchgate.net
A hypothetical robotic campaign to optimize the final step in a synthesis of this compound could explore hundreds of unique conditions. The data generated would not only refine the production of this specific molecule but also contribute to a broader understanding of the reactivity of related phenylacetic acid derivatives.
Interactive Table: Hypothetical Parameters for Robotic Optimization of a Phenylacetic Acid Synthesis
This table illustrates a potential experimental design for a high-throughput screening campaign to optimize the synthesis of this compound. The values are for illustrative purposes.
Data-Driven Discovery of New Transformations
The convergence of chemistry with machine learning (ML) and artificial intelligence is revolutionizing how new chemical reactions are discovered. numberanalytics.com By training algorithms on vast datasets of known reactions, it is now possible to predict the outcomes of new chemical transformations with increasing accuracy. numberanalytics.comsnf.ch These predictive models can identify novel, non-intuitive reaction pathways, accelerating the pace of innovation in organic synthesis.
For this compound, a data-driven approach could uncover new ways to functionalize its structure. For instance, machine learning models, such as graph neural networks (GNNs), can be trained on reaction data from the chemical literature and patents. nih.gov These models learn the complex relationships between molecular structures and their reactivity. rsc.org By inputting the structure of this compound into a trained model, researchers could predict its reactivity with a wide range of reagents, potentially identifying novel C-H activation, cross-coupling, or cyclization reactions that have not yet been attempted experimentally.
Hybrid models that combine quantum chemical calculations (like Density Functional Theory, DFT) with machine learning have shown particular promise in accurately predicting reaction barriers and regioselectivity, even with limited experimental data. rsc.orgrsc.org Applying such a model could forecast the most likely sites of reaction on the this compound scaffold under various catalytic conditions, guiding experimental efforts toward the most promising avenues for discovering new transformations. rsc.org
Contribution to the Expansion of Chemical Space and Development of New Methodologies
The development of novel molecular scaffolds and the exploration of their derivatives are essential for expanding the boundaries of chemical space. researchgate.net The unique substitution pattern of this compound makes it an interesting starting point for creating libraries of new compounds and for advancing synthetic methodologies.
Exploration of Derivatives for Novel Material Properties
The functional groups of this compound—the carboxylic acid and the methoxymethyl group on the phenyl ring—offer multiple handles for chemical modification. Systematic derivatization of this core structure can lead to the generation of a library of new molecules. The synthesis of new phenylacetic acid derivatives is a known strategy for creating compounds that can serve as starting materials for various functionalizations. mdpi.com These derivatives could be explored for their potential utility in materials science, for example, as building blocks for polymers, organic electronics, or metal-organic frameworks, without specifying the exact material properties. The goal is to create structural diversity to probe for new functions. acs.orgnih.gov
Interactive Table: Hypothetical Derivatives of this compound for Chemical Space Exploration
This table presents a hypothetical set of derivatives that could be synthesized from the parent compound to explore novel chemical space.
Role in Next-Generation Drug Discovery Methodologies
Modern drug discovery increasingly relies on innovative methodologies to identify starting points for new medicines. ldorganisation.com The structure of this compound makes it, or fragments thereof, a relevant scaffold for use in these next-generation techniques.
One such methodology is Fragment-Based Drug Discovery (FBDD) . FBDD begins by screening libraries of small, low-complexity molecules, or "fragments" (typically with a molecular weight under 300 Da), to identify weak binders to a biological target. mdpi.comfrontiersin.org These hits then serve as starting points for building more potent, drug-like molecules. frontiersin.orgfrontiersin.org A molecule like this compound could be considered a fragment itself or be deconstructed into smaller fragments for inclusion in a screening library. The key is its potential to bind in small pockets on a protein surface, offering a foothold for chemical elaboration. mdpi.comacs.org
Another powerful methodology is DNA-Encoded Library (DEL) technology . DEL involves the synthesis of massive combinatorial libraries of compounds, where each molecule is attached to a unique DNA barcode that encodes its chemical synthesis history. escholarship.orgacs.org These vast libraries, sometimes containing billions of unique structures, can be screened simultaneously against a protein target to identify binders. acs.org Carboxylic acids are a fundamental class of building blocks used in the construction of DNA-encoded libraries. acs.orgnih.govrsc.org this compound could be readily incorporated as a building block in a DEL synthesis workflow, coupling its carboxyl group to an amine on a growing scaffold, thereby contributing its unique structural motif to a vast and diverse library designed for hit discovery. escholarship.orgrsc.org
Q & A
Q. What are the common synthetic routes for 2-[2-(Methoxymethyl)phenyl]acetic acid?
Synthesis typically involves esterification or alkylation of precursor molecules. For example, starting with 2-methoxyphenylacetic acid derivatives, alkylation can introduce the methoxymethyl group. Key reagents include sodium hydroxide (for hydrolysis) and lithium aluminum hydride (for reduction steps). Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions .
Q. How is this compound purified after synthesis?
Purification methods include column chromatography (using silica gel and ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with >95.0% purity thresholds is recommended for analytical validation .
Q. What spectroscopic techniques are used to characterize this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid and methoxymethyl moieties. Mass spectrometry (MS) provides molecular weight validation .
Q. How can researchers ensure safe handling of this compound in the laboratory?
Refer to Safety Data Sheets (SDS) for guidelines: use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water .
Q. What are the solubility properties of this compound?
The compound is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and sparingly soluble in water. Solubility can be enhanced by adjusting pH (e.g., using sodium bicarbonate to deprotonate the carboxylic acid group) .
Advanced Research Questions
Q. What crystallographic data elucidate the molecular structure of this compound?
X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.1062 Å, b = 22.352 Å, c = 7.4014 Å, and β = 108.235°. Hydrogen bonding between the carboxylic acid and methoxymethyl groups stabilizes the lattice .
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization includes:
- Catalyst screening : Use palladium or copper catalysts for cross-coupling steps.
- Solvent selection : Polar solvents (e.g., THF) enhance nucleophilicity in alkylation.
- Temperature control : Lower temperatures reduce byproduct formation in esterification. Flow microreactor systems improve mixing efficiency and scalability .
Q. What computational methods predict the compound’s reactivity or biological interactions?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic sites. Molecular docking simulations assess potential binding to biological targets (e.g., enzymes) using software like AutoDock Vina .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Comparative studies with analogs (e.g., chloro or methyl substitutions on the phenyl ring) reveal that electron-withdrawing groups enhance anti-inflammatory activity, while methoxymethyl groups improve solubility. Structure-activity relationship (SAR) models guide rational design .
Q. What analytical challenges arise in quantifying trace impurities?
High-resolution LC-MS detects low-abundance byproducts (e.g., unreacted intermediates). Quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) validates purity. Method validation follows ICH Q2(R1) guidelines for precision and accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
